molecular formula C12H10N4O3 B14401969 2-[(3-Nitropyridin-2-yl)amino]benzamide CAS No. 88369-58-8

2-[(3-Nitropyridin-2-yl)amino]benzamide

Cat. No.: B14401969
CAS No.: 88369-58-8
M. Wt: 258.23 g/mol
InChI Key: ZOHCRPVTCMXEHY-UHFFFAOYSA-N
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Description

2-[(3-Nitropyridin-2-yl)amino]benzamide is a benzamide derivative characterized by a nitro-substituted pyridine ring linked via an amino group to the benzamide core. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

88369-58-8

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]benzamide

InChI

InChI=1S/C12H10N4O3/c13-11(17)8-4-1-2-5-9(8)15-12-10(16(18)19)6-3-7-14-12/h1-7H,(H2,13,17)(H,14,15)

InChI Key

ZOHCRPVTCMXEHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitropyridin-2-yl)amino]benzamide typically involves the reaction of 3-nitropyridine-2-amine with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitropyridin-2-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-[(3-Aminopyridin-2-yl)amino]benzamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(3-Nitropyridin-2-yl)amino]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares key structural and functional features of 2-[(3-Nitropyridin-2-yl)amino]benzamide with similar compounds:

Compound Name Molecular Formula Key Functional Groups Biological Activity (Reported) Key Findings Reference ID
This compound C₁₂H₁₀N₄O₃ Benzamide, 3-nitropyridin-2-ylamino Not explicitly reported Hypothesized to exhibit electron-withdrawing effects due to nitro group
Nitazoxanide C₁₂H₉N₃O₅S Benzamide, 5-nitrothiazole Antiparasitic Broad-spectrum activity against protozoa and helminths
SNX-2112 (Hsp90 inhibitor) C₂₃H₂₃F₃N₄O₃ Benzamide, indazole, trifluoromethyl Anticancer (Hsp90 inhibition) IC₅₀ = 3 nM (HT-29 cells); oral bioavailability in xenograft models
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide C₁₂H₈ClN₃O₃ Benzamide, 2-nitro, 2-chloropyridin-3-yl Not explicitly reported Structural similarity suggests potential as a kinase inhibitor or antibiotic
2-({3-nitrobenzylidene}amino)benzamide C₁₄H₁₁N₃O₃ Benzamide, nitrobenzylidene Not explicitly reported Schiff base formation may enhance metal chelation or antimicrobial activity

Physicochemical Properties

  • Solubility: The nitro group in this compound enhances polarity compared to non-nitrated analogs (e.g., N-benzimidazolyl derivatives in ). However, the pyridine ring may reduce aqueous solubility relative to thiazole-containing compounds like nitazoxanide .
  • Metabolic Stability: Schiff base analogs (e.g., 2-({3-nitrobenzylidene}amino)benzamide, ) are prone to hydrolysis, whereas the stable amino linkage in this compound may improve bioavailability .

Computational and QSAR Insights

  • QSAR models for azetidinones () emphasize topological parameters (Balaban index, connectivity indices) as determinants of antimicrobial activity. The nitro-pyridine group in this compound may alter these indices, suggesting divergent structure-activity relationships .
  • Docking studies for benzimidazolyl derivatives () reveal that chloro substituents enhance anti-inflammatory activity. The nitro group in this compound could similarly modulate COX-2 binding but with higher electron-withdrawing effects .

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